molecular formula C16H12O2S B159896 2-(4-Acetoxyphenyl)benzothiophene CAS No. 132932-62-8

2-(4-Acetoxyphenyl)benzothiophene

Cat. No.: B159896
CAS No.: 132932-62-8
M. Wt: 268.3 g/mol
InChI Key: DHRGTVQDDWWSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Acetoxyphenyl)benzothiophene (CAS 132932-62-8) is a high-purity benzothiophene derivative supplied at 98% specification for research applications. This compound belongs to the class of benzothiophenes, a heterocyclic scaffold recognized as a highly important pharmacophore in medicinal chemistry . Researchers value benzothiophene derivatives for their diverse biological activities and potential as key intermediates in developing novel therapeutic agents . The benzothiophene core is a common structural motif found in various biologically active compounds and is extensively utilized in the discovery of new chemical entities . Specific derivatives are known to be investigated as anti-cancer agents , selective estrogen receptor modulators (SERMs) , and cholinesterase inhibitors with potential application in neurological conditions such as Alzheimer's disease . The structural features of this compound, particularly the acetoxy phenyl substitution, make it a valuable synthetic intermediate or building block for researchers in organic synthesis, medicinal chemistry, and drug discovery programs aiming to explore structure-activity relationships. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(1-benzothiophen-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2S/c1-11(17)18-14-8-6-12(7-9-14)16-10-13-4-2-3-5-15(13)19-16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRGTVQDDWWSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432314
Record name 4-(1-Benzothiophen-2-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132932-62-8
Record name 4-(1-Benzothiophen-2-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 4 Acetoxyphenyl Benzothiophene and Its Analogues

General Synthetic Strategies for Benzothiophene (B83047) Core Construction

The construction of the benzothiophene ring system can be broadly categorized into several key approaches, each offering distinct advantages in terms of regioselectivity and substrate scope. These methods often involve the formation of a key carbon-sulfur bond followed by or concurrent with a cyclization step.

Oxidative Cyclization Approaches

Oxidative cyclization represents a powerful tool for the synthesis of benzothiophenes. These methods typically involve the intramolecular cyclization of a sulfur-containing precursor onto an adjacent aromatic or unsaturated system, facilitated by an oxidizing agent.

One notable example is the palladium-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes. nih.govacs.org This approach utilizes a PdI2/KI catalytic system under an atmosphere of carbon monoxide and air to afford benzothiophene-3-carboxylic esters in good yields. nih.govacs.org The reaction proceeds through a proposed mechanism involving intramolecular S-5-endo-dig cyclization, demethylation, and subsequent carbonylation. nih.gov

Another strategy involves the intermolecular oxidative cyclization of thiophenols and alkynes. researchgate.net This method can be triggered by oxygen and assisted by manganese in the presence of benzoic acid. researchgate.net Additionally, iodine can catalyze the cascade reaction of thiophenols with alkynes under solvent-free and metal-free conditions, providing an environmentally friendly route to benzothiophene derivatives. organic-chemistry.org The oxidative cyclization of α-mercaptocinnamic acid using potassium ferricyanide (B76249) or iodine also yields the benzothiophene core. chemicalbook.com

Acid-Catalyzed Cyclization and Rearrangement Reactions

Acid-catalyzed reactions provide a classic yet effective means to construct the benzothiophene skeleton. Arylmercapto acetals can undergo gas-phase cyclization using ZnCl2-impregnated montmorillonite (B579905) or in solution with Amberlyst A-15 as a catalyst. chemicalbook.com Another approach involves the cyclization of arylthioacetic acid in acetic anhydride (B1165640) to form 3-hydroxybenzo[b]thiophene, which can then be dehydroxylated. chemicalbook.com

More recently, Brønsted acids like p-toluenesulfonic acid have been employed to catalyze the cyclization of 2-amino thiophenols with β-diketones under oxidant- and metal-free conditions, leading to substituted benzothiazoles, a related class of sulfur-containing heterocycles. organic-chemistry.org Silica gel can also promote the protonative intramolecular cyclization of ynamides bearing an o-(methylthio)aryl group to yield 2-amidobenzo[b]thiophenes. organic-chemistry.org

Palladium-Catalyzed Coupling Reactions

Palladium catalysis has become a cornerstone of modern organic synthesis, and its application in benzothiophene synthesis is extensive. These methods often involve the formation of carbon-carbon or carbon-sulfur bonds in a controlled manner.

A prominent strategy is the palladium-catalyzed cross-coupling of 2-benzo[b]thiophene or 2-benzofuran aluminum reagents with heteroaryl or alkynyl bromides. scispace.com This allows for the direct introduction of substituents at the C2-position of the benzothiophene ring. Another powerful approach is the tandem palladium-catalyzed vinylic C-S coupling and subsequent C-C bond formation from gem-dihalovinyl thiophenols and organoboron reagents. researchgate.net

Furthermore, palladium-catalyzed direct C-H arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids offers a highly selective method for synthesizing C2-arylated products. nih.gov The coupling of terminal acetylenes with o-iodothioanisole, followed by electrophilic cyclization, provides a route to 2,3-disubstituted benzo[b]thiophenes. acs.org Palladium-catalyzed carbene coupling reactions of cyclobutanone (B123998) N-sulfonylhydrazones with aryl halides have also been developed. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Reactions for Benzothiophene Synthesis

Starting Materials Catalyst/Reagents Product Type Reference
2-(Methylthio)phenylacetylenes, CO, ROH PdI₂/KI, Air Benzothiophene-3-carboxylic esters nih.govacs.org
2-Benzo[b]thiophene aluminum, Aryl bromides Palladium catalyst 2-Arylbenzo[b]thiophenes scispace.com
gem-Dihalovinyl thiophenols, Organoboron reagents Palladium catalyst Diversely functionalized benzothiophenes researchgate.net
Benzo[b]thiophene 1,1-dioxides, Arylboronic acids Pd(OAc)₂, Cu(OAc)₂ C2-Arylated benzo[b]thiophene 1,1-dioxides nih.gov
Terminal acetylenes, o-Iodothioanisole Palladium catalyst, Electrophile (I₂, NBS) 2,3-Disubstituted benzo[b]thiophenes acs.org

Visible-Light-Promoted Cyclization Methods

In recent years, visible-light photoredox catalysis has emerged as a green and powerful tool for organic synthesis. This approach has been successfully applied to the construction of benzothiophenes under mild conditions.

One such method involves the intermolecular radical cyclization of disulfides and alkynes promoted by visible light, using oxygen as the sole oxidant. rsc.orgrsc.org This transition-metal-free reaction allows for the synthesis of benzothiophenes with various substituents in good yields. rsc.orgrsc.org Sunlight can also be used to drive this reaction efficiently. rsc.org

Another strategy utilizes the photocatalytic reaction of o-methylthio-arenediazonium salts with alkynes. acs.orgacs.org Green light irradiation in the presence of an organic dye catalyst, such as eosin (B541160) Y, initiates a radical annulation process to regioselectively produce substituted benzothiophenes. acs.orgacs.org This method avoids the need for transition metals and high temperatures. acs.org

Multicomponent Reaction (MCR) Approaches for Benzothiophene Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and molecular diversity. nih.gov

A one-pot, four-component reaction involving 5-aryldihydro-3(2H)-thiophenones, malononitrile, and aromatic aldehydes in the presence of morpholine (B109124) has been reported for the regioselective synthesis of highly functionalized 5-amino-2,7-diaryl-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitriles. modern-journals.com This domino protocol proceeds through a Knoevenagel condensation–Michael addition–intramolecular Thorpe-Ziegler cyclization–tautomerization–elimination sequence. modern-journals.com

Regiospecific Synthesis of 2-Arylbenzo[b]thiophenes

The regioselective synthesis of 2-arylbenzo[b]thiophenes is of significant interest due to the prevalence of this structural motif in biologically active molecules. ciac.jl.cnwikipedia.org

One approach to achieve this is through the direct C-H arylation of the benzothiophene core. For instance, the palladium-catalyzed reaction of benzo[b]thiophene with aryl bromides or chlorides can selectively introduce an aryl group at the 2-position. organic-chemistry.org

Another strategy involves the cyclization of precursors that inherently lead to the desired regiochemistry. For example, the reaction of 2-nitrochalcones with elemental sulfur in the presence of a base can provide 2-benzoylbenzothiophenes. organic-chemistry.org A copper-catalyzed reaction of 2-iodochalcones with a sulfur source also yields 2-acylbenzo[b]thiophenes. organic-chemistry.org Furthermore, a regiospecific synthesis of 2-halo-3-substituted benzo[b]thiophenes has been developed via a dichlorocarbene (B158193) insertion and sigmatropic rearrangement of an in situ generated ylide, offering a reversed regiochemistry compared to typical electrophilic cyclizations. nih.govresearchgate.net

Synthesis of 2-(4-Acetoxyphenyl)benzothiophene and Related Acylated Derivatives

The synthesis of this compound and similar acylated structures hinges on key reactions that introduce or modify acyl groups on a pre-existing benzothiophene skeleton. These methods include direct acetylation of hydroxyl precursors and more complex acylation strategies on protected intermediates.

Acetylation and Deacetylation Strategies for Hydroxylated Benzothiophenes

The formation of the acetoxy group in this compound is typically achieved through the acetylation of its corresponding hydroxyl precursor, 2-(4-hydroxyphenyl)benzothiophene. This transformation is a standard esterification process in organic synthesis. The reaction generally involves treating the hydroxylated benzothiophene with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct of the reaction (acetic acid or hydrochloric acid, respectively) and to activate the phenolic hydroxyl group, making it a more effective nucleophile.

Conversely, deacetylation is the process of removing the acetyl group to regenerate the hydroxyl functionality. This hydrolysis of the ester bond can be accomplished under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly performed using a solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic medium. Acid-catalyzed hydrolysis can also be employed.

Friedel-Crafts Aroylation of O-Protected 2-Arylbenzothiophene Nuclei

Friedel-Crafts acylation is a powerful and widely used method for introducing an acyl group onto an aromatic ring. masterorganicchemistry.comorganic-chemistry.org In the context of synthesizing complex benzothiophene derivatives, this reaction is often performed on a protected form of the benzothiophene nucleus to ensure regioselectivity and prevent unwanted side reactions with sensitive functional groups like phenols.

A notable example is the synthesis of 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-aminoethoxy)benzoyl]benzo[b]thiophenes, which are prepared by the Friedel-Crafts acylation of a methyl-protected starting material. google.com The synthesis begins with 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, where the hydroxyl groups are protected as methyl ethers. This O-protected substrate is then acylated at the 3-position of the benzothiophene ring.

The reaction is typically carried out using an acyl chloride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). masterorganicchemistry.comgoogle.com The reaction is performed in an inert solvent that will not be attacked by the reactive intermediates; halogenated solvents like dichloromethane (B109758) are preferred. google.com Following the successful acylation of the protected core, the methyl protecting groups are removed in a subsequent demethylation step to yield the final dihydroxy product. google.com This two-step sequence of acylation followed by deprotection allows for the clean introduction of complex acyl side chains onto the benzothiophene scaffold. google.com

Table 1: Typical Conditions for Friedel-Crafts Acylation of a Protected Benzothiophene

Parameter Condition Source
Substrate 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene google.com
Acylating Agent Acyl chloride (e.g., 4-(2-piperidinoethoxy)benzoyl chloride) google.com
Catalyst Aluminum chloride (AlCl₃) google.com
Solvent Dichloromethane google.com

| Temperature | Ambient (e.g., 15°C to 30°C) | google.com |

Acylation of Benzothiophene with Acyl Trifluoroacetates

An alternative to traditional Friedel-Crafts acylation involves the use of mixed anhydrides, such as acyl trifluoroacetates, as the acylating species. These reagents can be generated in situ from a carboxylic acid and trifluoroacetic anhydride (TFAA). mdpi.com The subsequent acylation of an aromatic substrate is often promoted by a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH), which is classified as a superacid. mdpi.com

This method offers an advantage as it can proceed under milder conditions compared to some Lewis acid-catalyzed reactions. The process involves the reaction of a carboxylic acid with TFAA to form a highly reactive acyl trifluoroacetate (B77799) intermediate. mdpi.com This electrophile then reacts with the electron-rich benzothiophene ring. Trifluoromethanesulfonic acid can be a particularly effective catalyst for such C-acylation reactions. mdpi.com This approach expands the range of acyl groups that can be introduced, as it starts from a carboxylic acid, which is often more readily available than the corresponding acyl chloride.

Derivatization Strategies of the this compound Core

The this compound structure serves as a versatile template for further chemical modification. These derivatization strategies are primarily aimed at introducing new functional groups and side chains to explore and optimize the molecule's pharmacological properties. nih.govmodern-journals.com

Introduction of Side Chains and Functional Groups for Pharmacological Modulation

The benzothiophene nucleus is a key component in a number of pharmaceutical drugs, including the selective estrogen receptor modulator raloxifene (B1678788) and the 5-lipoxygenase inhibitor zileuton. wikipedia.orgmodern-journals.com The modification of the core structure is a common strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic profiles.

A key derivatization strategy involves the introduction of side chains, often containing basic amino groups, onto the benzothiophene scaffold. This is exemplified by the synthesis of derivatives where the 3-position of the benzothiophene ring is acylated with moieties like 4-(2-piperidinoethoxy)benzoic acid. google.com The introduction of such side chains can lead to compounds with significant biological activity. The amino groups can be protonated at physiological pH, which can facilitate interactions with biological targets like receptors and enzymes. The length and nature of the linker (e.g., the ethoxy chain) and the type of amine (e.g., piperidine, pyrrolidine) can be systematically varied to fine-tune the pharmacological activity. google.com

Alkylation and Arylation Reactions

Further diversification of the benzothiophene core can be achieved through alkylation and arylation reactions, which form new carbon-carbon bonds. Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling and C-H functionalization reactions, have become invaluable tools for this purpose. hw.ac.uk

Palladium-catalyzed reactions are frequently used for the C-H arylation of benzothiophenes. hw.ac.uk For example, the C2-position of benzofurans and benzothiophenes can be arylated using N-acyl arylhydrazines as the coupling partner in the presence of a palladium catalyst. hw.ac.uk Similarly, copper-catalyzed reactions can be used for C2-alkylation by employing alkyl radicals generated from activated alkyl halides. hw.ac.uk These regioselective reactions allow for the precise installation of alkyl and aryl groups without the need for pre-functionalization of the benzothiophene ring, which is a significant advantage in terms of synthetic efficiency. The ability to introduce a wide array of alkyl and aryl substituents opens up vast chemical space for the development of new benzothiophene-based compounds. hw.ac.uknih.gov

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₁₆H₁₂O₂S
Acetic acid C₂H₄O₂
Acetic anhydride C₄H₆O₃
Acetyl chloride C₂H₃ClO
Aluminum chloride AlCl₃
2-(4-Hydroxyphenyl)benzothiophene C₁₄H₁₀OS
6-Hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-aminoethoxy)benzoyl]benzo[b]thiophene C₂₅H₂₁NO₄S
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene C₁₆H₁₄O₂S
4-(2-Piperidinoethoxy)benzoic acid C₁₄H₁₉NO₃
4-(2-Piperidinoethoxy)benzoyl chloride C₁₄H₁₈ClNO₂
Pyridine C₅H₅N
Raloxifene C₂₈H₂₇NO₄S
Sodium hydroxide NaOH
Thionyl chloride SOCl₂
Trifluoroacetic anhydride (TFAA) C₄F₆O₃
Trifluoromethanesulfonic acid (TfOH) CHF₃O₃S
Triethylamine C₆H₁₅N

Structural Modifications for Enhanced Biological Activities

The benzothiophene scaffold, particularly the 2-phenylbenzothiophene core found in compounds like this compound, serves as a crucial pharmacophore in medicinal chemistry. nih.gov This nucleus is present in the structure of selective estrogen receptor modulators (SERMs) such as raloxifene. rsc.org Researchers have extensively explored structural modifications of this scaffold to develop analogues with enhanced or novel biological activities, aiming to improve efficacy and target specificity. These modifications often focus on the functional groups attached to the benzothiophene ring system and the phenyl substituent.

One key strategy involves the modification of the hydroxyl group of 2-(4-hydroxyphenyl)benzothiophene (the deacetylated precursor to this compound). This has led to the development of derivatives with dual-targeting capabilities and improved pharmacological profiles. For instance, the conversion of the phenolic hydroxyl groups into sulfamate (B1201201) esters has been investigated to create dual inhibitors of steroid sulfatase (STS) and modulators of the estrogen receptor (ER). bath.ac.uk

Another significant area of modification is the basic side chain, which is characteristic of SERMs like raloxifene. Alterations to this chain, such as introducing polar groups or increasing the steric bulk of the terminal amino group, have been shown to modulate the compound's interaction with the estrogen receptor, leading to enhanced antagonist activity. eie.grnih.gov Furthermore, the introduction of electrophilic moieties to the benzothiophene backbone has been explored to create covalent antagonists of the estrogen receptor, offering a potential therapeutic alternative for endocrine-resistant breast cancers. nih.gov

Sulfamate Derivatives as Dual-Targeting Agents

The synthesis of sulfamate derivatives of the raloxifene scaffold has yielded promising compounds with dual activity as both steroid sulfatase (STS) inhibitors and estrogen receptor (ERα) antagonists. bath.ac.ukdrugbank.com Researchers synthesized three sulfamoylated derivatives: a bis-sulfamate and two positional mono-sulfamates. bath.ac.uk The bis-sulfamate derivative, where both phenolic hydroxyl groups of the raloxifene core are converted to sulfamate esters, emerged as a particularly potent STS inhibitor. bath.ac.ukdrugbank.com

The antiproliferative activities of these sulfamate derivatives were evaluated against breast cancer cell lines. The bis-sulfamate compound demonstrated the most potent activity against the T-47D cell line and also showed significant potency against MDA-MB-231 breast cancer cells. bath.ac.ukdrugbank.com These findings suggest that converting the hydroxyl groups of the 2-phenylbenzothiophene core into sulfamates can produce promising drug leads with dual nanomolar activity, potentially for treating estrogen-dependent breast cancer. bath.ac.uk

Table 1: Biological Activity of Raloxifene Sulfamate Analogues

Compound STS Inhibition (IC₅₀, JEG-3 cells) ERα Binding (Kᵢ) Antiproliferative Activity (GI₅₀, T-47D cells) Antiproliferative Activity (GI₅₀, MDA-MB-231 cells)
Bis-sulfamate 7 12.2 nM bath.ac.uk 13 nM bath.ac.ukdrugbank.com 7.12 µM drugbank.com 1.34 µM drugbank.com
Mono-sulfamate 8 Significantly weaker than 7 bath.ac.uk 1.5 nM bath.ac.ukdrugbank.com Not specified Not specified
Mono-sulfamate 9 Significantly weaker than 7 bath.ac.uk Not specified Not specified Not specified

| Raloxifene | Not specified | Comparable to derivatives drugbank.com | Comparable to 7 drugbank.com | Not specified |

Modifications of the Basic Side Chain

Rational drug design has been applied to modify the basic side chain of raloxifene analogues to improve their ER antagonist activity and endometrial safety profile. eie.grnih.gov One approach involved introducing a polar group into the aromatic ring of the basic side chain and simultaneously altering the bulkiness of the amino group. eie.gr Studies showed that analogues with increasingly voluminous amino group substituents displayed progressively higher ER antagonism in Ishikawa cells. eie.grnih.gov

Specifically, two analogues lacking a polar aromatic ring but possessing bulky amino groups—cyclohexylaminoethoxy (13a) and adamantylaminoethoxy (13b)—exhibited high ER-binding affinity and ER antagonism greater than raloxifene. eie.grnih.gov The adamantylaminoethoxy analogue, in particular, was highlighted for its potential to provide enhanced endometrial safety, a significant concern with some SERMs. eie.gr

Covalent Antagonists for Endocrine Resistance

To address the challenge of acquired resistance in endocrine therapy for ERα-positive breast cancer, researchers have designed and synthesized novel benzothiophene hybrids that act as covalent antagonists. nih.gov This strategy involves incorporating electrophilic groups (warheads) into the structure, enabling the formation of a covalent bond with the target receptor. This irreversible binding is hypothesized to provide a more durable therapeutic effect, particularly in resistant tumors that remain dependent on ERα signaling. nih.gov

A series of these novel benzothiophene analogues were synthesized and evaluated. The representative compound, analogue 15c , demonstrated a potent anti-proliferative effect in MCF-7 breast cancer cells. nih.gov Further mechanistic studies confirmed that the covalent bonding was essential for its activity. Importantly, this compound was shown to decrease the expression of ERα target genes and downregulate the levels of the ERα protein itself. nih.gov This approach of creating selective estrogen receptor covalent antagonists represents a promising therapeutic alternative for overcoming endocrine resistance in breast cancer. nih.gov

Structure Activity Relationship Sar Studies of 2 4 Acetoxyphenyl Benzothiophene Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 2-(4-acetoxyphenyl)benzothiophene derivatives is highly sensitive to the nature and position of substituents on both the benzothiophene (B83047) and the phenyl rings. Altering these substituents can significantly modify the compound's potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Scaffold/Derivative ClassSubstituent ModificationImpact on Biological ActivityReference
Benzo[b]thiophene-2-sulfonamidesSystematic substituent analysisLed to the discovery of potent and selective chymase inhibitors (e.g., IC50 = 56 nM). nih.gov
Pyrrolo[3,4-c]quinoline-1,3-diones4-methyl and 4-phenyl substitutionsDemonstrated high potency as caspase-3 inhibitors (IC50 of 23 and 27 nM, respectively). researchgate.net
N-benzyl-2-phenylpyrimidin-4-aminesMedicinal chemistry optimizationResulted in derivatives with nanomolar inhibitory potency against USP1/UAF1. nih.gov

The 4-acetoxy group on the phenyl ring is a key functional feature of the parent compound. In biological systems, this ester group is often hydrolyzed by esterase enzymes to reveal the corresponding phenolic hydroxyl (-OH) group. This bioactivation makes the compound a prodrug, with the phenolic derivative being the active form.

The resulting hydroxyl group can significantly influence receptor affinity and efficacy. Phenolic hydroxyl groups are capable of forming crucial hydrogen bonds with amino acid residues in the binding pocket of a target protein or enzyme. kagawa-u.ac.jpnih.gov Studies on simplified analogs of aplysiatoxin, a protein kinase C (PKC) activator, demonstrated that the introduction of a phenolic hydroxyl group increased both antiproliferative activity and PKC-binding ability. kagawa-u.ac.jp Conversely, the removal of this hydroxyl group has been shown to reduce binding affinity. nih.gov

However, the importance of a hydroxyl group is context-dependent. In a study involving GluN2B selective NMDA receptor antagonists, a derivative without a benzylic hydroxyl moiety showed an 8-fold higher affinity than its hydroxyl-containing analog, suggesting that in some cases, this group is not essential for high affinity and its removal can even be beneficial. nih.govrsc.org This underscores that the role of the phenolic group—whether it enhances or diminishes activity—is specific to the particular biological target and the architecture of its binding site.

The benzothiophene ring system is a planar, aromatic, and electron-rich heterocycle formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring. numberanalytics.comnumberanalytics.com This rigid scaffold is a cornerstone of the molecule's interaction with biological targets and is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. ijpsjournal.comnumberanalytics.com

The benzothiophene core contributes to ligand binding in several ways:

Structural Rigidity: The fused ring system provides a rigid conformation, which can reduce the entropic penalty upon binding to a receptor and increase selectivity. nih.gov

Hydrophobic and Aromatic Interactions: The planar aromatic surface allows for favorable van der Waals, hydrophobic, and π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site.

Scaffolding Function: It serves as a stable framework to correctly orient the phenyl group and other substituents for optimal interaction with the target. numberanalytics.com

Modulation of Physicochemical Properties: The presence of the sulfur heteroatom influences the electronic distribution and metabolic stability of the molecule. numberanalytics.com The sulfur atom itself can participate in weak coordinating interactions. researchgate.net

Stereochemical Considerations in Structure-Activity Relationships

While this compound itself is an achiral molecule, the introduction of substituents can create stereocenters. For example, modifying the scaffold with a side chain containing a chiral carbon would result in enantiomers or diastereomers. It is a well-established principle in pharmacology that biological systems, being inherently chiral (e.g., proteins, nucleic acids), often exhibit stereoselectivity. nih.gov

Different stereoisomers of a drug can have vastly different biological activities, with one isomer often being significantly more potent than the others (the eutomer). In some cases, one isomer may be inactive or even produce undesirable side effects (the distomer). For example, studies on N-(o-bromobenzyl)sulfinamides have shown that intramolecular reactions proceed with a complete inversion of configuration at the sulfur atom, yielding enantiopure products. rsc.org Therefore, if any derivative of the this compound scaffold is developed that contains chiral elements, a thorough stereochemical SAR analysis would be essential to identify the most active and safe isomer. nih.gov

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a strategy in drug design where an atom or a group of atoms is exchanged for another with similar physical or chemical properties to enhance potency, improve selectivity, alter pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.comnih.gov The this compound scaffold offers several opportunities for such modifications.

A prominent example of bioisosterism is the replacement of a phenyl ring with a thiophene ring, as they are considered bioisosteres due to their similar size and electronic characteristics. nih.govcambridgemedchemconsulting.com Research on NMDA receptor antagonists has shown that replacing a benzene ring with a thiophene ring is well-tolerated and can even lead to increased binding affinity. nih.govrsc.org This suggests that within the this compound scaffold, the phenyl group could potentially be replaced by other heteroaromatic rings.

Other potential bioisosteric replacements could include:

Phenolic Hydroxyl/Acetate (B1210297) Group: The hydroxyl group could be replaced with other groups that can act as hydrogen bond acceptors or donors, such as a fluorine atom, a methoxy (B1213986) group (-OMe), or an amino group (-NH2). cambridgemedchemconsulting.com

Benzothiophene Sulfur Atom: The sulfur atom in the thiophene ring could be replaced with an oxygen atom (to form a benzofuran) or a nitrogen atom (to form an indole), which would significantly alter the electronic properties and hydrogen-bonding capacity of the core scaffold.

Scaffold Hopping: A more drastic modification, known as scaffold hopping, involves replacing the entire benzothiophene core with a different chemical framework that maintains the essential spatial arrangement of the key interacting groups. nih.govresearchgate.net

Original Group/AtomPotential Bioisosteric Replacement(s)Rationale/Anticipated EffectReference
Phenyl RingThiophene, PyridylSimilar size and aromaticity; can alter electronic properties and solubility. nih.govcambridgemedchemconsulting.com
-OH (from Acetate)-F, -NH2, -OMe, -SHMimics hydrogen bonding capabilities; modifies acidity/basicity and polarity. cambridgemedchemconsulting.com
Benzothiophene Sulfur (S)Oxygen (O), Nitrogen (NH)Creates benzofuran (B130515) or indole (B1671886) core; alters H-bonding potential and electronics. cambridgemedchemconsulting.com
-CH= (in ring)-N=Introduces a nitrogen atom into the aromatic system (e.g., creating a thienopyridine). cambridgemedchemconsulting.com

Elucidating Key Pharmacophoric Features for Target Interaction

A pharmacophore is defined as the ensemble of steric and electronic features that are necessary to ensure optimal supramolecular interactions with a specific biological target. nih.gov Based on the SAR principles discussed, the key pharmacophoric features for a ligand based on the this compound scaffold can be elucidated.

The essential features likely include:

A Rigid Aromatic Core: Provided by the planar benzothiophene ring system, which serves as the central scaffold and engages in hydrophobic and aromatic interactions. nih.govnumberanalytics.com

A Hydrogen Bond Acceptor/Donor: The phenolic hydroxyl group (derived from the hydrolysis of the 4-acetoxy group) is a critical feature, likely acting as a hydrogen bond donor or acceptor to form a key interaction within the target's binding site. kagawa-u.ac.jp

A Second Aromatic/Hydrophobic Region: The 2-phenyl ring provides an additional site for hydrophobic or aromatic interactions, and its position relative to the benzothiophene core is crucial for correct ligand orientation. nih.gov

Specific Spatial Arrangement: The fixed 2-phenyl substitution on the benzothiophene ring ensures a defined distance and orientation between the hydrogen-bonding feature on the phenyl ring and the larger aromatic scaffold.

These features—a hydrogen bond acceptor, a hydrophobic group, and aromatic rings—are typical components of pharmacophore models used in drug discovery. nih.govresearchgate.net Identifying and understanding these key features allows for the rational design of new derivatives with potentially improved biological activity.

Molecular Mechanisms and Pharmacological Modulation

Modulation of Specific Biological Targets by 2-(4-Acetoxyphenyl)benzothiophene and Analogues

Estrogen Receptor Modulation (SERM Activity)

Benzothiophene (B83047) derivatives, including the notable selective estrogen receptor modulators (SERMs) raloxifene (B1678788) and arzoxifene (B129711), are recognized for their tissue-specific estrogenic and antiestrogenic activities. huji.ac.ilyoutube.com These compounds bind to estrogen receptors (ERs), which exist as two primary subtypes, ERα and ERβ, and modulate their transcriptional activity. researchgate.netwikipedia.org The nature of this modulation—whether it results in agonism or antagonism—is dependent on the specific ligand, the ER subtype, and the cellular context. nih.gov

For instance, arzoxifene, a derivative of raloxifene, possesses a higher affinity for ERα. Its active metabolite, desmethylarzoxifene, demonstrates an eightfold greater affinity for ERα compared to arzoxifene itself. lumirlab.com The search for an ideal SERM has led to the development of numerous benzothiophene derivatives with the goal of optimizing ER ligand binding and modulating biological activity. researchgate.net

Research on a series of novel 6-OH-benzothiophene derivatives stemming from raloxifene has led to the identification of potent covalent antagonists of ERα. nih.gov One such compound, 19d , exhibited potent antagonistic activity in ER-positive tumor cells without demonstrating agonistic effects in endometrial cells. nih.gov Computational docking simulations suggest that this compound binds covalently to the cysteine residue at position 530 of the ERα helix H11, thereby acting as an antagonist. nih.gov

The binding affinity of various estrogen receptor ligands is presented in the table below.

CompoundReceptorBinding Affinity (Ki, nM)Activity
EstradiolERα0.115 (0.04–0.24)Agonist
EstradiolERβ0.15 (0.10–2.08)Agonist
RaloxifeneERα-Antagonist
4-HydroxyestradiolER0.48Agonist
2-HydroxyestradiolER0.94Agonist
R1h (Raloxifene derivative)ERαHigher IC50 than Raloxifene-
D351G ERα mutant + RaloxifeneERαSignificantly lower affinity-
D351Y ERα mutant + RaloxifeneERαSignificantly lower affinity-

Data sourced from multiple studies. nih.govnih.gov

The two estrogen receptor subtypes, ERα and ERβ, exhibit distinct tissue distributions and can mediate different physiological effects. researchgate.net Consequently, the development of SERMs with selectivity for one ER subtype over the other is a key objective in drug discovery.

While detailed selectivity data for this compound is not available, studies on related compounds highlight the potential for achieving subtype selectivity. For example, some 3,5-dialkyl-2,4-bis(4-hydroxyphenyl)furans have been shown to act as agonists with a preference for ERβ. nih.gov Conversely, replacing one of the alkyl groups with a specific side chain can result in estrogen antagonists that lack receptor selectivity. nih.gov

The structural arrangement of the phenyl rings on a heterocyclic core can significantly influence ERβ binding affinity. Altering the substitution pattern from a 2,5-diphenylfuran (B1207041) to a 2,4-diphenylfuran (B1221066) has been shown to increase the binding affinity for ERβ. nih.gov This highlights the subtle structural modifications that can be employed to tune the receptor subtype selectivity of these compounds.

Serotonin (B10506) Receptor Ligand Interactions

The serotonergic system is a critical regulator of mood, cognition, and various physiological processes. nih.gov Research suggests that some benzothiophene-based SERMs, such as raloxifene and arzoxifene, can modulate the serotonin system, although direct binding to serotonin receptors is not definitively established.

A study in ovariectomized macaques revealed that oral administration of estradiol, raloxifene, and arzoxifene led to a significant increase in the expression of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. nih.gov Concurrently, all treatments caused a significant decrease in the mRNA levels of the serotonin transporter (SERT). nih.gov These findings suggest that raloxifene and arzoxifene may act as ERβ agonists within serotonin neurons, leading to changes in gene expression that could potentially increase serotonergic neurotransmission. nih.gov

However, another study in female rats reported that raloxifene completely blocked the estradiol-induced increase in the expression of both the 5-HT2A receptor and SERT in the dorsal raphe nucleus. acs.org This antagonistic effect of raloxifene on estrogen-induced changes in the serotonin system was similar to that of tamoxifen. acs.org

Cholinesterase Enzyme Inhibition

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a crucial role in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Recent research has identified benzothiophene derivatives as potential cholinesterase inhibitors.

A 2024 study investigated a series of 2-phenylbenzothiophenes and 3-benzoyl-2-phenylbenzothiophenes for their ability to inhibit AChE and BChE. nih.gov The results indicated that while the 2-phenylbenzothiophene series generally showed low inhibitory activity and poor solubility, the 3-benzoyl-2-phenylbenzothiophene series demonstrated more promising results, particularly against BChE. nih.gov

The introduction of a benzoyl group at the 3-position of the benzothiophene scaffold significantly improved the inhibitory activity towards BChE. nih.gov Notably, compound 5h , 2-(4-aminophenyl)-3-(4-aminobenzoyl)benzothiophene, emerged as the most potent BChE inhibitor with an IC50 value of 24.35 µM, which is comparable to the standard inhibitor galantamine. nih.gov Compound 5f was identified as the best AChE inhibitor in this series, with an IC50 of 62.10 µM. nih.gov

The inhibitory activities of selected benzothiophene derivatives are summarized in the table below.

CompoundAChE IC50 (µM)BChE IC50 (µM)
5a >5020.80 ± 4.20
5f 62.10 ± 1.20>50
5h No Inhibition24.30 ± 0.50
5i >5059.60 ± 11.60
Galantamine (Reference) -28.1

Data sourced from a 2024 study by Delogu et al. researchgate.netnih.gov

Cannabinoid Receptor Ligand Activity

The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2, is involved in a wide array of physiological processes, including pain, appetite, and immune function. nih.gov The benzothiophene scaffold has been explored for its potential to interact with cannabinoid receptors.

Research has shown that certain 2,3-substituted 1-benzo[b]thiophene derivatives can act as novel agonists for the CB1 receptor. researchgate.net This indicates that the benzothiophene core can be a suitable framework for developing ligands that target the cannabinoid system.

While direct binding data for this compound at cannabinoid receptors is not available, studies on other heterocyclic scaffolds provide insights into the structure-activity relationships for cannabinoid receptor ligands. For example, cannabinol (B1662348) derivatives have been shown to bind to both CB1 and CB2 receptors with varying affinities and functional activities. huji.ac.il The 1,1-dimethylheptyl (DMH) homolog of 11-hydroxycannabinol (B1229901) (4b ) is a particularly potent agonist for both CB1 and CB2 receptors, with Ki values in the picomolar range. huji.ac.il In contrast, 11-hydroxycannabinol (4a ) acts as a potent binder to both receptors but functions as a specific, albeit not very potent, CB2 antagonist. huji.ac.il

The binding affinities of selected cannabinoid receptor ligands are presented in the table below.

CompoundReceptorBinding Affinity (Ki)
11-Hydroxycannabinol (4a) CB138.0 ± 7.2 nM
11-Hydroxycannabinol (4a) CB226.6 ± 5.5 nM
11-Hydroxycannabinol-DMH (4b) CB1100 ± 50 pM
11-Hydroxycannabinol-DMH (4b) CB2200 ± 40 pM
CP 55,940 CB10.5-5.0 nM
CP 55,940 CB20.69-2.8 nM

Data sourced from studies on cannabinol derivatives and other cannabinoid ligands. huji.ac.ilwindows.net

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonism

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipocyte differentiation, lipid metabolism, and insulin (B600854) sensitivity. mdpi.comnih.gov Agonism of PPARγ is a key mechanism for therapeutic agents used in the management of type 2 diabetes. mdpi.com Certain Selective Estrogen Receptor Modulators (SERMs) with a benzothiophene core structure have been shown to exert their effects through PPARγ.

Research on the benzothiophene SERMs, raloxifene and bazedoxifene, has demonstrated that their neuroprotective effects against hypoxia in neocortical neurons are mediated through the targeting of both Estrogen Receptor alpha (ERα) and PPARγ. nih.gov In these studies, both SERMs were found to increase the protein levels of PPARγ. nih.gov The neuroprotective action was significantly diminished by using siRNA to silence PPARγ, confirming the receptor's crucial role in this process. nih.gov Furthermore, the benzothiophene derivative Ertiprotafib was identified as having multiple mechanisms of action, including dual agonism of PPARα and PPARγ. juniperpublishers.com This compound, however, was discontinued (B1498344) during Phase II trials due to side effects associated with its varied mechanisms of action. juniperpublishers.com

These findings suggest that the benzothiophene scaffold, a core component of this compound, has the potential for PPARγ agonism.

Table 1: Benzothiophene Derivatives and PPARγ Agonism

Compound Finding Reference
Raloxifene Protects neocortical neurons from hypoxia by increasing PPAR-γ protein levels. nih.gov nih.gov
Bazedoxifene Also demonstrates neuroprotection via targeting PPAR-γ in hypoxic neurons. nih.gov nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways. nih.gov By dephosphorylating the insulin receptor, PTP1B attenuates insulin action, and its overexpression has been linked to insulin resistance and type 2 diabetes. juniperpublishers.comnih.gov Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes and obesity. nih.govnih.gov

The benzothiophene scaffold has been explored for its potential as a PTP1B inhibitor. The derivative Ertiprotafib, for instance, was developed as a PTP1B inhibitor and reached clinical trials before being discontinued. juniperpublishers.com The development of various PTP1B inhibitors based on different chemical scaffolds, including benzimidazole (B57391) and benzothiazole, underscores the intense research in this area. researchgate.netjocpr.com The goal is to develop potent, selective, and cell-permeable inhibitors. nih.gov Although direct studies on this compound are limited, the established activity of other benzothiophene derivatives indicates the potential of this chemical class to interact with and inhibit PTP1B.

Table 2: Benzothiophene and Related Scaffolds as PTP1B Inhibitors

Compound Class Significance Reference
Benzothiophene The derivative Ertiprotafib was developed as a PTP1B inhibitor. juniperpublishers.com juniperpublishers.com
Benzoyl sulfathiazole Derivatives have been identified as non-competitive PTP1B inhibitors. nih.gov nih.gov

Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) Inhibition

Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan. acs.orgnih.gov This makes it a critical and vulnerable target for antitubercular drugs. acs.org A significant class of DprE1 inhibitors are the nitro-containing compounds, such as the benzothiazinones (BTZ), which act as covalent inhibitors. acs.orgnih.gov

Currently, there is no direct scientific evidence in the reviewed literature to suggest that this compound or its class of simple benzothiophene derivatives act as inhibitors of DprE1. The known inhibitors possess distinct structural features, typically a nitro group, which are absent in the subject compound.

Cellular and Subcellular Mechanisms of Action

The interaction of this compound-related compounds at the molecular level translates into significant effects on cellular processes, including signal transduction and cell cycle regulation.

GPR30-Dependent Mechanisms

GPR30, also known as G protein-coupled estrogen receptor 1 (GPER1), is a membrane-bound receptor that mediates rapid, non-genomic estrogen signaling. nih.gov Research has uncovered a novel neuroprotective mechanism for benzothiophene-based SERMs that is dependent on GPR30. acs.orgnih.gov

Studies using the clinically relevant benzothiophene SERM, raloxifene, have shown that it can protect primary rat neurons from oxygen-glucose deprivation. nih.govacs.orgnih.gov This neuroprotective effect was not correlated with the compound's binding affinity to classical nuclear estrogen receptors (ERα and ERβ). acs.orgnih.gov While the antiestrogen (B12405530) ICI 182,780 could block the neuroprotective actions of estrogen, it failed to inhibit the effects of the benzothiophene SERMs. acs.orgnih.gov Conversely, a selective GPR30 antagonist, G15, was effective in blocking the neuroprotection afforded by both estrogens and the benzothiophene SERMs. nih.gov This indicates that the neuroprotective activity of these benzothiophene compounds is mediated through a GPR30-dependent, but ER-independent, signaling pathway that involves the activation of kinase cascades. nih.govacs.orgnih.gov

Table 3: Role of GPR30 in Benzothiophene SERM Neuroprotection

Compound/Agent Effect on Neuroprotection Implication Reference
Benzothiophene SERMs (e.g., Raloxifene) Provide neuroprotection against oxygen-glucose deprivation. nih.govacs.orgnih.gov Activity is independent of classical ER binding. nih.gov nih.govacs.orgnih.gov
ICI 182,780 (ER Antagonist) Inhibits estrogen's effects but not benzothiophene SERMs' effects. nih.gov Benzothiophene SERM action is ER-independent. nih.gov nih.gov

Modulation of Cell Proliferation Pathways

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, particularly during mitosis. nih.gov Disruption of tubulin polymerization is a well-established strategy for inhibiting cell proliferation and is the mechanism of action for many successful anticancer agents. nih.govmdpi.com

Several studies have identified benzothiophene derivatives as potent inhibitors of tubulin polymerization. mdpi.com These compounds typically bind to the colchicine (B1669291) site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis. grafiati.com For example, series of 2-aroyl- and 2-benzoyl-benzo[b]thiophenes have shown significant antiproliferative activity against various cancer cell lines by inhibiting tubulin polymerization. mdpi.com The specific substitutions on both the benzothiophene core and the aroyl group are critical for activity, indicating a clear structure-activity relationship. mdpi.com This mechanism suggests that compounds like this compound could potentially modulate cell proliferation pathways by interfering with microtubule function.

Table 4: Benzothiophene Derivatives as Tubulin Polymerization Inhibitors

Compound Series Mechanism Cellular Effect Reference
2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophenes Inhibition of tubulin polymerization. mdpi.com Arrest of cells in the G2-M phase of the cell cycle and induction of apoptosis. mdpi.com mdpi.com
Benzosuberene analogues (inspired by combretastatin (B1194345) A-4) Disruption of the tubulin-microtubule protein system. nih.gov Cytotoxicity against human cancer cell lines. nih.gov nih.gov

Interaction with Thiol Sensor Proteins

Thiol groups on cysteine residues within proteins can act as sensors for cellular redox status and are involved in a variety of signaling pathways. The interaction of small molecules with these thiol sensor proteins can modulate their function.

In the context of this compound and related compounds, direct evidence for interaction with specific thiol sensor proteins is limited. However, studies on the neuroprotective mechanisms of benzothiophene SERMs have indicated that their activity is not mediated by general antioxidant effects. acs.orgnih.gov This finding suggests that their primary mechanism is unlikely to be based on non-specific scavenging of reactive oxygen species, a process that would heavily involve thiol-containing molecules like glutathione. While one study showed that some thiophene-containing compounds can act as covalent inhibitors by reacting with cysteine thiols in an enzyme's active site, this was for a different class of thiophene (B33073) derivatives and target protein. nih.gov Therefore, while the benzothiophene core contains sulfur, a specific, functional interaction with thiol sensor proteins for this class of compounds has not been established as a primary mechanism of action.

Computational Analysis of this compound Remains Largely Unexplored

Therefore, it is not possible to provide a detailed article on the molecular docking studies, ligand-protein interaction analysis, conformational analysis, or quantum chemical calculations such as Natural Bond Orbitals (NBO), Frontier Molecular Orbitals (FMO), and Global Reactivity Parameters (GRPs) specifically for this compound.

While the methodologies for these computational analyses are well-established and widely applied to various other benzothiophene derivatives and organic molecules, the specific application to and results for this compound have not been published. The scientific community relies on such published data to understand the potential biological activity and chemical properties of compounds. In the absence of these foundational studies, any detailed discussion on the computational attributes of this compound would be speculative.

Further research and publication in peer-reviewed journals are required to elucidate the specific computational characteristics of this compound.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (DFT-based)

Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a crucial computational tool that illustrates the charge distribution of a molecule, offering insights into its reactivity and intermolecular interactions. The MEP is mapped onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue denotes areas of low electron density and positive electrostatic potential, indicating favorable sites for nucleophilic attack. Green and yellow represent regions with near-zero or intermediate potential.

For benzothiophene (B83047) derivatives, the MEP surface reveals key features. The negative potential is generally localized over the electron-rich regions, such as the sulfur and oxygen atoms and the π-system of the aromatic rings. mdpi.comnih.gov In the case of 2-(4-Acetoxyphenyl)benzothiophene, the oxygen atoms of the acetyl group and the sulfur atom of the benzothiophene ring are expected to be prominent negative regions, making them potential sites for hydrogen bonding and interactions with electrophiles. mdpi.comnih.gov The hydrogen atoms of the phenyl and benzothiophene rings would exhibit positive potential.

The distribution and intensity of these electrostatic potentials can be significantly altered by the presence and nature of substituents on the benzothiophene or phenyl rings. mdpi.comdtic.mil These modifications are critical in understanding how the molecule interacts with biological targets, as the electrostatic interactions often govern the initial recognition and binding orientation within a receptor's active site. nih.govnih.gov

Mechanistic Insights from Computational Studies

Computational studies, particularly those employing Density Functional Theory (DFT), offer a molecular-level understanding of reaction mechanisms and the stability of different molecular conformations. For derivatives of benzothiophene, computational methods have been used to elucidate the mechanisms of their synthesis and their interactions with other molecules.

Conformational analysis, for instance, can identify the most stable three-dimensional arrangement of the molecule by calculating the total energy for different dihedral angles between the benzothiophene and phenyl rings. mdpi.com For similar bicyclic systems, it has been shown that specific conformations are energetically favored, which can influence the molecule's ability to fit into a biological receptor. mdpi.com

Furthermore, computational studies can shed light on the electronic properties that drive reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's kinetic stability and reactivity. mdpi.com A small HOMO-LUMO energy gap suggests that the molecule is more polarizable and reactive. mdpi.com For benzothiophene derivatives, the presence of electron-withdrawing or electron-donating groups can modulate this energy gap, thereby tuning the molecule's electronic behavior. mdpi.com

Prediction of Biological Activity and ADME Properties

Computational methods are extensively used to predict the biological activity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a process often referred to as in silico screening.

Quantitative Structure-Activity Relationship (QSAR) studies are a prominent computational approach used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govresearchgate.net For benzothiophene derivatives, QSAR models have been developed to predict their efficacy as antimicrobial agents or enzyme inhibitors. nih.govresearchgate.net These models can identify key molecular descriptors, such as specific electronic or steric features, that are crucial for a desired biological effect. For example, studies on similar compounds have highlighted the importance of polar interactions for inhibitory activity. nih.gov

Molecular docking is another powerful technique that predicts the preferred binding orientation of a molecule to a biological target. researchgate.net This method has been applied to benzothiophene derivatives to understand their interactions with the active sites of enzymes like monoamine oxidase or various bacterial proteins. researchgate.netresearchgate.net The results of docking studies can reveal critical interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

In addition to predicting efficacy, computational tools like the SwissADME and pkCSM web servers are used to forecast the ADME properties of compounds. nih.govmspsss.org.ua These predictions are vital in the early stages of drug discovery to assess the "drug-likeness" of a molecule. Key parameters evaluated include molecular weight, lipophilicity (logP), water solubility, and the number of hydrogen bond donors and acceptors, which are often assessed against criteria like Lipinski's Rule of Five. nih.govmspsss.org.ua For various heterocyclic compounds, including those with thiazole (B1198619) and thiophene (B33073) cores, these in silico predictions have shown good correlation with experimental outcomes, guiding the selection of candidates with favorable pharmacokinetic profiles. researchgate.netmspsss.org.ua

Predicted ADME Properties for Benzothiophene Derivatives

PropertyPredicted Value/RangeSignificance
Lipinski's Rule of Five Generally compliantIndicates good potential for oral bioavailability.
Gastrointestinal Absorption HighSuggests good absorption from the gut.
Blood-Brain Barrier (BBB) Permeation VariableDependent on specific substitutions; some derivatives may cross the BBB.
CYP450 Inhibition Potential for inhibition of certain isoformsImportant for assessing potential drug-drug interactions.
Ames Toxicity Predicted to be non-mutagenicIndicates a lower likelihood of causing genetic mutations.

This table represents a generalized prediction for benzothiophene derivatives based on computational studies of similar structures. Actual values for this compound would require specific in silico analysis.

Analytical and Spectroscopic Characterization Techniques for Benzothiophene Compounds

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the chemical structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural confirmation of 2-(4-Acetoxyphenyl)benzothiophene.

¹H NMR (Proton NMR): In ¹H NMR spectroscopy of 2-(aryl)-4,5-diphenyl-1H-imidazoles, the chemical shifts of protons provide information about their electronic environment. For this compound, the aromatic protons on the benzothiophene (B83047) ring system and the phenyl ring will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns are influenced by the substituents on the rings. The singlet for the acetyl methyl group (CH₃) would be expected to appear in the upfield region, around δ 2.0-2.5 ppm. The number of signals, their splitting patterns (multiplicity), and their integration values (ratio of protons) are all used to piece together the structure.

¹³C NMR (Carbon-13 NMR): ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR (typically 0-220 ppm), which often allows for the resolution of all carbon signals. The carbonyl carbon of the acetate (B1210297) group is particularly characteristic and appears significantly downfield, typically in the range of δ 160-180 ppm. The aromatic carbons of both the benzothiophene and phenyl rings will resonate in the δ 120-150 ppm region. The methyl carbon of the acetyl group will appear at a much higher field, typically around δ 20-30 ppm.

A study on 2-(aryl)-4,5-diphenyl-1H-imidazoles demonstrated the use of ¹H and ¹³C NMR for structural analysis, where chemical shifts were reported in ppm. researchgate.net For instance, in one of the studied compounds, aromatic protons appeared in the range of δ 7.25-8.2 ppm, while the carbon signals were observed at δ 125.66-145.98 ppm. researchgate.net These ranges are indicative of what would be expected for the aromatic portions of this compound.

Interactive Data Table: Predicted NMR Data for this compound

Atom Type Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Acetyl CH₃~2.3~21
Acetyl C=O-~169
Aromatic C-H~7.1 - 8.0~120 - 140
Aromatic C (quaternary)-~125 - 155

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz For this compound, IR spectroscopy can confirm the presence of key functional groups.

A strong absorption band in the region of 1760-1735 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the ester group. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. vscht.cz The C-O stretching vibration of the ester group would likely be found in the 1250-1000 cm⁻¹ range. The presence of the benzothiophene moiety would also give rise to characteristic bands, including those for the C-S stretching vibration. iosrjournals.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Ester C=OStretch1760-1735
Aromatic C=CStretch1600-1450
Aromatic C-HStretch>3000
Ester C-OStretch1250-1000
C-SStretch~700-600

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. govinfo.gov It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern can also be highly informative. For example, a common fragmentation pathway for esters is the loss of the alkoxy group or the acyl group. In the case of this compound, one might expect to see a fragment corresponding to the loss of the acetyl group (CH₃CO) or the entire acetoxy group (CH₃COO). The fragmentation of the benzothiophene ring system itself can also provide structural clues. nist.govnih.gov

Chromatographic Purity and Separation Techniques (e.g., GC, HPLC)

Chromatographic techniques are essential for the separation and purification of compounds and for assessing their purity.

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. rsc.org For this compound, GC could be used to determine its purity by separating it from any starting materials, byproducts, or other impurities. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions.

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. beilstein-journals.org HPLC is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The purity of the compound can be determined by the area of its peak in the chromatogram relative to the total area of all peaks.

Q & A

Basic Synthesis: What are the optimized synthetic routes for 2-(4-Acetoxyphenyl)benzothiophene?

Answer:
The synthesis typically involves cross-coupling reactions to attach the 4-acetoxyphenyl group to the benzothiophene core. Key methodologies include:

  • Suzuki-Miyaura Coupling: Aryl boronic acids can react with halogenated benzothiophenes under palladium catalysis. For example, 2-bromo-benzothiophene derivatives may couple with 4-acetoxyphenylboronic acid .
  • Protection/Deprotection Strategies: Acetoxy groups are sensitive to basic conditions; thus, orthogonal protecting groups (e.g., tert-butyl) may be used during synthesis to prevent undesired hydrolysis .
  • Database-Guided Route Prediction: Tools like REAXYS and PISTACHIO can propose feasible synthetic pathways by analyzing analogous reactions for benzothiophene derivatives .

Table 1: Key Synthetic Considerations

ParameterRecommendationReference
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
SolventTetrahydrofuran (THF) or Dioxane
Temperature80–100°C under reflux
Yield OptimizationUse excess aryl boronic acid (1.2–1.5 equiv)

Advanced Synthesis: How can regioselectivity challenges in benzothiophene functionalization be addressed?

Answer:
Regioselectivity issues arise due to competing reaction sites on the benzothiophene ring. Strategies include:

  • Directing Groups: Introduce temporary groups (e.g., sulfonamides) to steer coupling reactions to the 2-position .
  • Computational Modeling: Density Functional Theory (DFT) predicts electron density distribution, identifying reactive sites. For benzothiophenes, the 2-position is typically more electrophilic .
  • Halogenation Selectivity: Bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under radical conditions, enabling subsequent coupling .

Analytical Characterization: Which techniques confirm the structure of this compound?

Answer:

  • X-ray Crystallography: Resolves crystal packing and bond angles, as demonstrated for structurally similar benzothiophenes (e.g., 6-(4-methoxyphenyl)naphtho[2,3-b]benzothiophene) .
  • NMR Spectroscopy: Key signals include:
    • ¹H NMR: Aromatic protons (δ 7.2–8.3 ppm), acetoxy methyl singlet (δ 2.1–2.3 ppm).
    • ¹³C NMR: Carbonyl resonance (δ 168–170 ppm) for the acetoxy group .
  • High-Resolution Mass Spectrometry (HRMS): Resolves molecular weight discrepancies (e.g., reported 252.33 vs. 268.33 g/mol) by confirming exact mass (C₁₆H₁₂O₂S: calc. 268.056 Da) .

Data Contradictions: How to resolve discrepancies in reported molecular weights or spectral data?

Answer:
Discrepancies (e.g., molecular weight in vs. ) arise from typographical errors or miscalculations. Verification steps:

Re-calculate Molecular Weight: Using the formula C₁₆H₁₂O₂S:

  • C: 12.01 × 16 = 192.16
  • H: 1.008 × 12 = 12.10
  • O: 16.00 × 2 = 32.00
  • S: 32.07 × 1 = 32.07
    Total = 268.33 g/mol , confirming is correct.

Experimental Validation: Use HRMS or elemental analysis to verify purity and composition .

Biological Evaluation: What in vitro models assess the bioactivity of this compound?

Answer:
While direct studies are limited, structurally related benzothiophenes are evaluated in:

  • Antimicrobial Assays: Agar dilution methods against Gram-positive bacteria (e.g., S. aureus) .
  • Enzyme Inhibition: Fluorescence-based assays for kinases or proteases, leveraging the compound’s aromaticity for π-π interactions .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values compared to controls .

Computational Modeling: How can DFT predict electronic properties and reactivity?

Answer:

  • Dipole Moments and Reactivity: DFT (e.g., B3LYP/6-311G**) calculates dipole moments (µ), where higher µ correlates with solubility in polar solvents .
  • Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps predict charge-transfer behavior. For benzothiophenes, gaps <4 eV suggest semiconductor potential .
  • Adsorption Studies: Molecular dynamics simulate interactions with surfaces (e.g., silica), guiding catalytic or sensor applications .

Stability and Storage: What conditions prevent degradation of this compound?

Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photooxidation of the thiophene ring .
  • Moisture Control: Desiccators with silica gel avoid hydrolysis of the acetoxy group .
  • Purity Monitoring: Regular HPLC checks (C18 column, acetonitrile/water mobile phase) detect degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.